Molecular Weight and Lipophilicity Differentiation from 6-Ethyl-Quinoline Analog
CAS 1251628-36-0 possesses a lower molecular weight (444.9 g/mol) and reduced lipophilicity (XLogP3-AA = 5.6) compared to its 6-ethyl-quinoline analog ChemDiv C647-0848 (MW = 472.97 g/mol, cLogP = 6.3), representing a quantifiable physicochemical differentiation that may favor solubility and reduce non-specific binding [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP / cLogP) |
|---|---|
| Target Compound Data | MW = 444.9 g/mol, XLogP3-AA = 5.6 |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide (ChemDiv C647-0848): MW = 472.97 g/mol, cLogP = 6.3 |
| Quantified Difference | MW difference of 28.07 g/mol (6.3% larger analog); lipophilicity difference of 0.7 log units (approximately 5-fold in partition coefficient) |
| Conditions | Computed molecular descriptors; PubChem XLogP3-AA for target, ChemDiv proprietary cLogP for comparator |
Why This Matters
Lower molecular weight and moderate lipophilicity are generally preferred in fragment-based lead discovery and can result in better solubility profiles, making this compound a more attractive starting point for optimization compared to heavier, more lipophilic analogs.
- [1] PubChem. Compound summary for CID 49668241: computed properties including XLogP3-AA. National Library of Medicine, 2025. View Source
